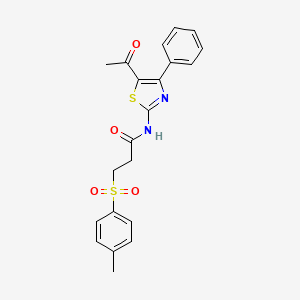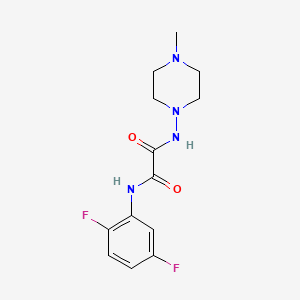
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are commonly found in natural products
作用機序
Target of Action
It’s known that the compound has demonstrated antibacterial activity againstMycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . This suggests that the compound may target essential proteins or enzymes in these microorganisms.
Mode of Action
It’s suggested that the compound may act as an antagonist of membrane integrity and as a histidine kinase inhibitor . This means it could disrupt the cell membrane of the targeted microorganisms or inhibit the function of histidine kinases, which are critical for many cellular processes.
Result of Action
The compound has demonstrated antimicrobial activity, suggesting that it can inhibit the growth of or kill certain bacteria and fungi . This could result in the disruption of microbial colonies and potentially halt the progression of infections caused by these microorganisms.
生化学分析
Biochemical Properties
It has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives have shown antimicrobial properties, suggesting that 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of certain bacteria and fungi .
Cellular Effects
Its antimicrobial properties suggest that it may influence cell function by disrupting the cellular processes of bacteria and fungi
Molecular Mechanism
It is known to interact with α-, β- and ω-amino acids in the synthesis of new amino-acid derivatives of 9,10-anthraquinone These interactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to interact with α-, β- and ω-amino acids in the synthesis of new amino-acid derivatives of 9,10-anthraquinone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride derivatives under controlled conditions. For instance, 2-methylbenzoyl chloride can be added dropwise to a cold solution of 1-aminoanthraquinone in dichloromethane under a nitrogen atmosphere . This reaction is usually carried out at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The anthraquinone moiety can undergo redox reactions.
Amidation: The compound can form amide bonds with amino acids and other amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthraquinone derivatives, while oxidation and reduction can modify the quinone structure.
科学的研究の応用
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:
Antimicrobial Activity: It has shown antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis.
Antitumor and Antioxidant Research: Predicted to have potential antitumor and antioxidant properties, warranting further investigation.
Material Science: Used in the synthesis of new organic compounds with specified chemical, physical, and biological properties.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other anthraquinone derivatives.
特性
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNQKFXUFNLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
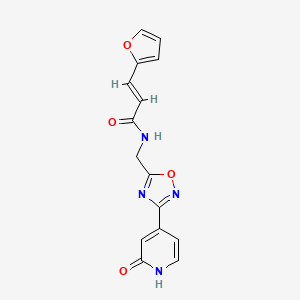

![4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2948584.png)
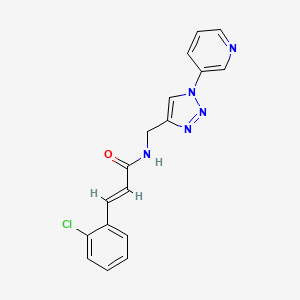
![1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2948587.png)
![Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2948588.png)
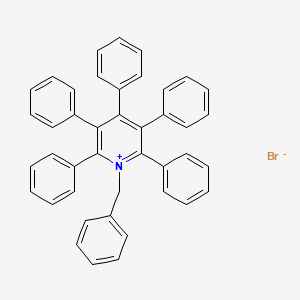
![[3-(adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2948592.png)

![7-(4-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948598.png)

